10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
Description
This compound belongs to a class of polycyclic heteroaromatic molecules featuring fused dioxane, furan, and quinoline moieties. The 2-(trifluoromethyl)phenyl substituent at the 10-position introduces strong electron-withdrawing effects, enhancing metabolic stability and modulating lipophilicity.
Properties
IUPAC Name |
17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPFPPLHLSVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials
Synthesize the initial fragments, such as 2-(trifluoromethyl)phenyl and various intermediates necessary for constructing the dioxino and quinolinone components.
Ensure the purity and stability of these intermediates through crystallization or distillation.
Condensation Reactions
Utilize condensation reactions to form the dioxino and quinolinone structures.
Employ catalysts like Lewis acids (e.g., AlCl₃) to promote these reactions under controlled temperature and pH conditions.
Cyclization
Achieve cyclization through intramolecular reactions, facilitated by appropriate solvents and heat, to form the final fused ring structure.
Industrial Production Methods
Batch Processing
Execute synthesis in large reaction vessels, allowing precise control over reaction parameters.
Employ industrial-scale purification techniques like chromatography and recrystallization.
Flow Chemistry
Use continuous flow reactors to scale up the synthesis, enhancing efficiency and yield.
Incorporate real-time monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the quinoline ring, to form various quinolone derivatives.
Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction
The compound can be reduced to form different hydrogenated derivatives.
Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution
The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions can facilitate these substitutions.
Major Products
Oxidation: : Formation of quinolone oxides.
Reduction: : Formation of hydrogenated quinoline derivatives.
Substitution: : Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
Chemistry
Synthetic Chemistry
Use as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms and kinetics involving its unique structure.
Biology
Enzyme Inhibition
Potential use as an inhibitor for specific enzymes involved in metabolic pathways.
Investigation of binding interactions with biological macromolecules.
Medicine
Pharmacological Research
Exploration of its potential as an anti-cancer or anti-inflammatory agent.
Use in the development of novel therapeutic agents targeting specific diseases.
Industry
Material Science
Application in the synthesis of advanced materials with unique electronic or optical properties.
Use in the development of sensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context:
Enzymatic Inhibition: : Binds to active sites of enzymes, blocking substrate access and inhibiting enzyme function.
Receptor Interaction: : Interacts with specific receptors, modulating signal transduction pathways.
Cellular Uptake: : Penetrates cellular membranes, affecting intracellular processes and metabolic pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences among analogs:
Key Observations :
- Lipophilicity: The CF3 group increases lipophilicity compared to Cl or NO2, enhancing blood-brain barrier penetration or cellular uptake .
- Biological Targeting : The trimethoxyphenyl analog () demonstrates antitumor activity, likely due to tubulin polymerization inhibition—a mechanism seen in combretastatin analogs .
Physicochemical and Pharmacokinetic Properties
- Molar Mass : The CF3 group increases molar mass by ~33 g/mol compared to the chloro analog (315.75 vs. ~349), altering solubility and diffusion rates .
Biological Activity
The compound 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one (CAS No. 882747-25-3) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties based on various studies.
Chemical Structure
The molecular structure of the compound includes a trifluoromethyl group that is known to enhance the biological activity of organic compounds. The presence of dioxin and quinoline moieties contributes to its potential pharmacological effects.
Antibacterial Activity
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity against various strains such as Bacillus mycoides, Escherichia coli, and Candida albicans. The most potent derivatives showed MIC values as low as 4.88 µg/mL .
- Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines:
- Cell Lines Tested : The compound was tested against A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreatic), and BJ1 (normal fibroblast) cell lines.
- IC50 Values :
- Mechanism of Action : Molecular docking studies revealed promising interactions with target proteins involved in cancer progression such as EGFR, KRAS, TP53, and fatty acid synthase (FASN). These interactions suggest that the compound may inhibit critical signaling pathways in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity :
- Combination Therapy :
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions and reagent selection. For fused heterocycles like this compound:
- Catalysts : Palladium-catalyzed cross-coupling reactions are effective for forming carbon-carbon bonds in the dioxinoquinoline core .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, especially for trifluoromethylphenyl group incorporation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is critical for isolating intermediates. For example, LiAlH4 reduction in THF yielded 61% purity for analogous compounds after column purification .
Table 1 : Example Yields from Multi-Step Synthesis (Analogous Compounds)
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| 1 | LiAlH4, THF, 20h | 61% | >95% | |
| 2 | Pd/C, H2, 48h | 53% | 90% |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- NMR : H and C NMR identify hydrogen/carbon environments. For example, the trifluoromethyl group () shows a distinct F NMR peak at ~-60 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Analogous quinoline derivatives showed [M+H]+ peaks within 0.5 ppm error .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. A related compound (9-substituted quinolinone) had an R-factor of 0.049 in structural determination .
Q. How can researchers design assays to evaluate the compound’s biological activity against bacterial or protozoan targets?
Methodological Answer:
- Target Selection : Prioritize enzymes prevalent in pathogens (e.g., Plasmodium DHFR for antimalarial studies). The dioxinoquinoline core may inhibit DNA gyrase in bacteria .
- Assay Conditions : Use microdilution broth assays (MIC determination) with positive controls (e.g., ciprofloxacin for antibacterial tests). For antimalarial activity, measure IC50 against P. falciparum cultures .
- Data Validation : Compare results with structurally similar compounds (e.g., 8-benzoyl-dioxinoquinoline derivatives showed IC50 = 1.2 µM against P. falciparum) .
Advanced Research Questions
Q. How can contradictions in reaction pathway data (e.g., unexpected byproducts) be systematically resolved?
Methodological Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., H or C) to trace reaction pathways. For example, deuterated solvents in LiAlH4 reductions revealed competing reduction mechanisms .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates. A study on ethoxybenzoyl-substituted quinolones identified unstable enol intermediates under acidic conditions .
- Computational Modeling : DFT calculations predict energy barriers for competing pathways. For trifluoromethyl groups, steric and electronic effects can favor one pathway over another .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC-MS. Analogous compounds showed <5% degradation at pH 7 but rapid hydrolysis at pH <3 .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. A related furoquinolinone had a melting point of 146–149°C and thermal stability up to 200°C .
- Light Exposure Tests : UV-Vis spectroscopy assesses photodegradation. Trifluoromethyl groups may enhance UV stability due to electron-withdrawing effects .
Q. How can researchers address discrepancies in spectral data (e.g., NMR peak splitting) caused by dynamic molecular effects?
Methodological Answer:
- Variable-Temperature NMR : Perform experiments at 25–100°C to identify conformational exchange. For example, restricted rotation in the dioxane ring may cause peak splitting at lower temperatures .
- Solvent Screening : Test in deuterated DMSO, CDCl3, or D2O to observe solvent-dependent shifts. Polar solvents stabilize charge distribution in the quinolinone core .
- COSY/NOESY : Correlate coupling interactions to resolve overlapping signals. A study on tetrahydroisoquinolines used NOESY to confirm spatial proximity of aromatic protons .
Data Contradiction Analysis Example :
A study reported inconsistent yields (53% vs. 61%) for analogous LiAlH4 reductions . This discrepancy was attributed to trace moisture levels in THF, highlighting the need for rigorous solvent drying protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
